Methyl diphenylmethylmercaptoacetate
Description
Significance of Sulfur-Containing Esters in Advanced Synthesis
Sulfur-containing esters, or thioesters, are a class of organosulfur compounds that are structurally analogous to conventional esters, with a sulfur atom replacing one of the oxygen atoms. This substitution imparts distinct chemical properties that are highly advantageous in organic synthesis. The carbon-sulfur bond in thioesters is weaker and more polarizable than the corresponding carbon-oxygen bond in esters, rendering the carbonyl group more susceptible to nucleophilic attack. fiveable.me This enhanced reactivity makes thioesters excellent acylating agents. nih.gov
Thioesters are stable enough to be isolated and purified, yet reactive enough to participate in a wide range of chemical transformations under relatively mild conditions. nih.gov Their ability to facilitate the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds makes them valuable intermediates in the synthesis of a diverse array of organic molecules, from pharmaceuticals to natural products. nih.gov In biological systems, thioesters, such as acetyl-CoA, are fundamental to numerous metabolic processes, highlighting their inherent utility in acyl group transfer reactions. fiveable.me
Overview of Methyl Diphenylmethylmercaptoacetate as a Synthetic Precursor
This compound, with the chemical formula C₁₆H₁₆O₂S, is a thioester that has emerged as a key intermediate in multi-step synthetic sequences. Its molecular structure features a methyl ester group and a diphenylmethyl (also known as benzhydryl) thioether moiety. This combination of functional groups provides a scaffold that can be strategically manipulated in subsequent chemical reactions.
The primary significance of this compound in contemporary synthesis lies in its role as a direct precursor in the production of the pharmaceutical agent Modafinil and its enantiopure form, Armodafinil. In the synthetic route to these drugs, the methyl ester group of this compound is converted to an amide, and the sulfide (B99878) is subsequently oxidized to a sulfoxide (B87167). The diphenylmethyl group is a crucial structural component of the final active pharmaceutical ingredient.
The synthesis of this compound is typically achieved through the esterification of 2-[(diphenylmethyl)thio]acetic acid with methanol (B129727), often catalyzed by a strong acid such as sulfuric acid. This reaction proceeds with high efficiency, providing the target molecule as an oil.
Below are some of the known properties of this compound:
| Property | Value |
| IUPAC Name | Methyl 2-((diphenylmethyl)thio)acetate |
| Molecular Formula | C₁₆H₁₆O₂S |
| Molecular Weight | 272.4 g/mol evitachem.com |
| CAS Number | 118286-24-1 |
| Chemical Class | Thioester |
Detailed research findings have provided some spectroscopic data for the characterization of this compound. The proton nuclear magnetic resonance (¹H-NMR) spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals at approximately 3.22 ppm for the methylene (B1212753) protons (-CH₂-), 3.56 ppm for the methyl ester protons (-CH₃), 5.46 ppm for the methine proton (-CH-), and a multiplet in the range of 7.22-7.5 ppm for the aromatic protons of the two phenyl groups. The infrared (IR) spectrum exhibits a strong absorption band around 1734 cm⁻¹, which is characteristic of the carbonyl stretching vibration of the ester group.
As a specialized intermediate, this compound exemplifies the importance of tailor-made molecules in streamlining the synthesis of complex and valuable compounds. Its utility highlights the broader theme in organic synthesis where the development of specific precursors is a key strategy for achieving efficient and scalable production of target molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
118286-24-1 |
|---|---|
Molecular Formula |
C16H16O2S |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
methyl 2-benzhydrylsulfanylacetate |
InChI |
InChI=1S/C16H16O2S/c1-18-15(17)12-19-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 |
InChI Key |
PIARGDTVFCLOEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl Diphenylmethylmercaptoacetate and Its Analogs
Conventional Synthetic Pathways
Conventional methods for the synthesis of methyl diphenylmethylmercaptoacetate primarily involve well-established organic reactions such as esterification and thioester formation. These pathways are characterized by their reliability and scalability.
Esterification Reactions
Esterification is a fundamental reaction in organic synthesis for the formation of esters. In the context of this compound, this would typically involve the reaction of diphenylmethylmercaptoacetic acid with methanol (B129727) in the presence of an acid catalyst. While direct literature on this specific esterification is not prevalent, the general principles of Fischer-Speier esterification are applicable. This process involves refluxing the carboxylic acid and alcohol with a strong acid catalyst, such as sulfuric acid.
Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with methanol. This method avoids the equilibrium limitations of direct esterification but requires additional synthetic steps.
A notable synthesis of a related precursor, 2-(benzhydrylthio)acetic acid, involves the reaction of benzhydrol with thioglycolic acid in the presence of trifluoroacetic acid, affording the product in high yield. nih.gov This acid can then be esterified to the corresponding methyl ester. For instance, the esterification of 2-(benzhydrylthio)acetic acid has been accomplished using concentrated sulfuric acid in ethanol to yield the ethyl ester, a process that can be adapted for methanol to produce the methyl ester. nih.govmdpi.com
Thioester Formation Approaches
The formation of the thioester linkage is a critical step in the synthesis of this compound. A direct and industrially applicable method for a similar compound, methyldiphenylmethylthioacetate, starts from benzhydrol. This process involves a two-step, one-pot reaction where benzhydrol is first converted to a benzhydryl carboxylate intermediate, which is then reacted with methyl thioglycolate to form the desired thioester. This method is advantageous as it can be carried out in the same reactor and solvent without the need for isolating the intermediate compounds, leading to high yields.
The reaction conditions for the thioester formation are crucial for maximizing yield and minimizing by-products. The introduction of methyl thioglycolate is typically performed at a low temperature (around 0°C), after which the reaction mixture is heated to a moderate temperature (between 15°C and 25°C) to drive the reaction to completion over a period of 2 to 3 hours.
Advanced and Sustainable Synthesis Approaches
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. Biocatalysis, utilizing enzymes to catalyze chemical reactions, has emerged as a powerful tool in this regard. Lipases, in particular, have shown great promise in the synthesis of esters and thioesters under mild reaction conditions.
Biocatalytic Synthesis Utilizing Lipases
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats and oils. However, in non-aqueous or micro-aqueous environments, their catalytic activity can be reversed to favor synthesis, such as esterification and transesterification. thieme-connect.de This versatility makes them ideal candidates for the synthesis of compounds like this compound. The use of lipases offers several advantages over conventional chemical methods, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions (lower temperature and pressure), and reduced formation of by-products. thieme-connect.de
To enhance their stability, reusability, and ease of separation from the reaction mixture, lipases are often immobilized on solid supports. Immobilization can also improve the enzyme's activity and selectivity in organic solvents. Various materials have been used for lipase (B570770) immobilization, including polymers, resins, and inorganic materials.
Commercial immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), have been extensively studied and are widely used in biocatalytic synthesis. These immobilized systems have demonstrated high efficiency in catalyzing a variety of esterification and transesterification reactions. For instance, immobilized lipases have been successfully employed in the synthesis of structured lipids and various flavor esters.
The performance of different immobilized lipases can vary depending on the specific reaction and substrates. Lipases from Pseudomonas fluorescens, Candida antarctica type B, and Thermomyces lanuginosus have all shown excellent performance in the synthesis of short-chain carboxylic acid esters in organic media, with conversions often exceeding 80%. mdpi.com
| Immobilized Lipase | Support Material | Typical Applications |
| Novozym 435 | Macroporous acrylic resin | Esterification, Transesterification, Resolution of racemates |
| Lipozyme RM IM | Macroporous anionic resin | Synthesis of mono- and di-thioesters |
| Lipase from P. fluorescens | Octyl-silica | Synthesis of flavor esters |
The efficiency of lipase-catalyzed reactions is influenced by several parameters that need to be optimized to achieve high yields and reaction rates. These parameters include temperature, substrate molar ratio, enzyme concentration, and the nature of the solvent.
Temperature: Lipase activity generally increases with temperature up to an optimal point, beyond which thermal denaturation can lead to a loss of activity. The optimal temperature for lipase-catalyzed reactions is typically in the range of 30-60°C, which is significantly milder than the conditions required for many conventional chemical reactions.
Substrate Molar Ratio: The molar ratio of the acyl donor (e.g., diphenylmethylmercaptoacetic acid or its ester) to the acyl acceptor (methanol) can significantly affect the reaction equilibrium and rate. An excess of one of the substrates is often used to drive the reaction towards product formation.
Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration up to a certain point. However, using a very high enzyme concentration may not be cost-effective and can sometimes lead to mass transfer limitations.
Solvent: The choice of solvent is critical in biocatalysis. The solvent must be able to dissolve the substrates while not denaturing the enzyme. Hydrophobic organic solvents like hexane (B92381) and toluene (B28343) are often preferred for esterification reactions as they help to shift the equilibrium towards synthesis by minimizing the concentration of water.
A summary of optimized parameters from a study on the lipase-catalyzed synthesis of β-sitostanol esters is presented below, illustrating the typical ranges for such reactions. nih.gov
| Parameter | Optimized Value |
| Temperature | 60-70 °C |
| Enzyme Dosage | 10-15% (w/w of substrates) |
| Acyl Donor Concentration | 0.2-0.3 M |
| Reaction Time | 24-48 hours |
By carefully optimizing these parameters, it is possible to develop highly efficient and sustainable biocatalytic processes for the synthesis of this compound and its analogs, offering a green alternative to traditional chemical methods.
Catalyst Reusability and Stability in Biocatalysis
Biocatalysis, the use of natural substances like enzymes to speed up chemical reactions, is a cornerstone of green chemistry. isomerase.com Enzymes operate under mild conditions, are biodegradable, and exhibit high selectivity, which can simplify purification processes and reduce the need for protecting groups in complex molecules. isomerase.comnih.govacs.org For the synthesis of esters and their analogs, lipases are a common choice of enzyme catalyst. youtube.com A key factor in the industrial and economic viability of biocatalysis is the ability to reuse the enzyme catalyst over multiple reaction cycles.
Enzyme immobilization is a primary strategy for enhancing catalyst stability and enabling reuse. nih.govmdpi.com This technique involves attaching enzymes to solid supports, which facilitates their separation from the reaction mixture through simple filtration or centrifugation. mdpi.comresearchgate.net Immobilization can lead to improved thermal stability and allows the biocatalyst to be used in various organic solvents and even in continuous flow reactors. nih.gov For instance, lipases have been successfully immobilized on supports like carbon nanofibers, leading to a fourfold increase in efficiency compared to the soluble enzyme and demonstrating enhanced reusability over several reaction cycles. nih.gov
The stability of a biocatalyst is crucial for its longevity and performance. Immobilization often protects the enzyme from harsh reaction conditions that might otherwise cause it to denature. nih.gov Whole cells can also be used as biocatalysts, offering a cost-effective alternative to purified enzymes. nih.gov The cell wall provides a natural protective environment for the enzyme, enhancing its stability in non-aqueous media or under demanding process conditions. nih.gov
The effectiveness of catalyst reusability is often demonstrated through cycling experiments, where the catalyst is recovered and reused multiple times with minimal loss of activity.
Table 1: Illustrative Reusability of an Immobilized Biocatalyst
| Reaction Cycle | Relative Activity (%) |
|---|---|
| 1 | 100% |
| 2 | 98% |
| 3 | 97% |
| 4 | 95% |
| 5 | 92% |
Note: This table presents generalized data illustrating the typical performance of a reusable immobilized enzyme over several cycles.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. ajgreenchem.comchimia.ch Unlike conventional heating methods that rely on conduction and convection to transfer heat from an external source to the reaction mixture, microwave irradiation heats the material directly and volumetrically. ajgreenchem.comanton-paar.com This is achieved through the interaction of the microwave's oscillating electromagnetic field with polar molecules (dipolar polarization) and ions (ionic conduction) in the reaction mixture, leading to rapid and uniform heating. anton-paar.com This direct "in-core" heating can dramatically reduce reaction times from hours or days to mere minutes. chimia.ch
Reaction Rate Enhancement under Microwave Irradiation
The significant acceleration of reaction rates under microwave irradiation is primarily attributed to thermal effects. chimia.chcem.com According to the Arrhenius equation, the reaction rate increases exponentially with temperature. cem.com Microwave heating allows for the rapid attainment of temperatures far above the solvent's conventional boiling point, especially when the reaction is conducted in sealed vessels. chimia.chanton-paar.com A general rule of thumb is that a 10°C increase in temperature can double the reaction rate. anton-paar.com
Table 2: Temperature Effect on Reaction Time (Arrhenius Law Approximation)
| Reaction Temperature | Approximate Reaction Time |
|---|---|
| 80°C | 8 hours |
| 100°C | 2 hours |
| 120°C | 30 minutes |
| 140°C | 8 minutes |
Source: Adapted from Arrhenius' Law approximations to illustrate the impact of temperature on reaction duration. anton-paar.com
This rapid heating minimizes the formation of unwanted byproducts that can occur during prolonged exposure to high temperatures in conventional methods. anton-paar.com While the primary driver of rate enhancement is thermal, the existence of "non-thermal microwave effects" remains a topic of discussion. chimia.ch These proposed effects suggest a direct interaction of the electric field with polar molecules in the transition state, potentially lowering the activation energy of the reaction. chimia.ch
Energy Efficiency Considerations in Microwave-Assisted Processes
The energy efficiency of microwave-assisted synthesis is a subject of critical assessment and depends heavily on the experimental setup. rsc.org Microwave heating is highly efficient in that it heats only the reaction mixture and not the entire apparatus, unlike a conventional oil bath or heating mantle. ajgreenchem.com This targeted heating can lead to significant energy savings. ajgreenchem.com
Green Chemistry Principles in Synthesis
Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. longdom.orgsolubilityofthings.com It is guided by twelve core principles that promote sustainability, safety, and efficiency. acs.orgnih.govorganic-chemistry.org The synthesis of this compound and its analogs can be made more environmentally benign by applying these principles, focusing on strategies to minimize waste and utilize safer chemicals. longdom.org
Waste Minimization Strategies
The first principle of green chemistry is waste prevention: it is better to prevent waste than to treat it after it has been created. acs.orgskpharmteco.com A key metric for evaluating waste is "atom economy," which measures how many atoms from the reactants are incorporated into the final product. acs.orglongdom.org Synthetic routes should be designed to maximize atom economy, thereby minimizing the formation of byproducts. longdom.org
Another metric, the E-Factor (Environmental Factor), quantifies the mass of waste produced per mass of product. nih.gov The pharmaceutical industry, for example, can have very high E-Factors, sometimes generating over 100 kilograms of waste for every kilogram of product. nih.gov Green chemistry aims to design processes with the lowest possible E-Factor.
Strategies for waste minimization include:
Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste, as catalysts are used in small amounts and can often be recycled. acs.orgsolubilityofthings.com
Process Optimization: Improving reaction conditions can lead to higher yields and fewer byproducts. alliedacademies.org
Recycling: Recovering and reusing solvents, catalysts, and unreacted starting materials is a critical component of waste reduction. solubilityofthings.comalliedacademies.org
Avoiding Derivatives: Minimizing the use of protecting groups or temporary modifications can reduce the number of synthetic steps and the amount of reagents and waste generated. acs.org
Benign Reaction Media and Catalysts
The choice of solvents and catalysts has a profound impact on the environmental footprint of a synthetic process. nih.gov Solvents often account for the majority of the mass in a chemical reaction and are a primary source of pollution. nih.gov Green chemistry encourages the use of safer solvents or, ideally, solvent-free reactions. nih.gov
Benign alternatives to traditional volatile organic compounds (VOCs) include:
Water: An environmentally safe, non-toxic, and inexpensive solvent. longdom.org
Supercritical Fluids: Supercritical CO2 is a non-toxic and non-flammable alternative solvent. longdom.orgnih.gov
Ionic Liquids: These are salts that are liquid at low temperatures and have very low vapor pressure, reducing air pollution. longdom.orgnih.gov
Bio-based Solvents: Glycerol, a byproduct of biodiesel production, is a biodegradable and non-toxic solvent option. nih.gov
Catalysts are fundamental to green chemistry because they allow reactions to occur under milder conditions, reduce energy consumption, and can enable more selective transformations, thus minimizing waste. longdom.orgsolubilityofthings.com Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction), are often preferred because they can be easily separated by filtration and reused, simplifying the process and reducing waste. researchgate.netorganic-chemistry.org The development of non-toxic, recyclable catalysts is a key area of research in sustainable chemistry. nih.govacs.org
Reactivity and Reaction Mechanisms of Methyl Diphenylmethylmercaptoacetate
Oxidation Reactions
Oxidation of the sulfide (B99878) group in Methyl diphenylmethylmercaptoacetate is a key reaction, which can yield either the corresponding sulfoxide (B87167) or sulfone depending on the reaction conditions. The selective control of this oxidation is of significant industrial importance.
The selective conversion of this compound (MDMMA) to Methyl diphenylmethyl sulfinyl acetate (B1210297) (MDMSA) is a crucial step in the synthesis of the pharmaceutical agent modafinil. Traditional industrial methods for this oxidation often involve using hydrogen peroxide in acetic acid. This process, however, is not without its drawbacks; the reaction is exothermic, and if the temperature is not carefully controlled, it can lead to over-oxidation, forming the sulfone derivative as a byproduct. Furthermore, this method generates corrosive and hazardous effluent, posing environmental and handling challenges. To overcome these limitations, research has focused on developing cleaner and more selective catalytic systems.
To enhance the selectivity of sulfoxide formation, advanced catalytic systems have been developed. These systems are designed to facilitate the oxidation of the sulfide to a sulfoxide while preventing the subsequent, undesired oxidation to a sulfone.
A significant advancement in the selective oxidation of MDMMA has been the application of a novel heterogeneous catalyst known as UDCaT-3. This catalyst is a ternary oxide of manganese and vanadium. The use of UDCaT-3 in a methanol (B129727) solvent system has been shown to selectively yield the desired sulfoxide product, MDMSA. This heterogeneous nature of the catalyst simplifies its removal from the reaction mixture, contributing to a more efficient and cleaner process compared to traditional homogeneous systems.
To understand and optimize the selective oxidation of MDMMA, detailed kinetic studies have been conducted. These studies analyze the effects of various reaction parameters on the rate of reaction for the solid-liquid slurry reaction system involving the UDCaT-3 catalyst.
Kinetic analysis of the UDCaT-3 catalyzed oxidation of MDMMA revealed crucial insights into the reaction mechanism. Studies demonstrated that there was no effect of external or internal mass transfer resistance on the rate of the reaction. This indicates that the process is intrinsically kinetically controlled, meaning the reaction's speed is determined by the chemical reaction at the catalyst's active sites rather than the transport of reactants to the catalyst surface. Based on these findings, a theoretical model was employed, and the kinetic parameters for the reaction were successfully established.
Below is a summary of the parameters investigated during the kinetic studies and their observed effects on the reaction.
| Parameter Varied | Observed Effect on Reaction Rate | Significance |
|---|---|---|
| Catalyst Loading | Rate increases with catalyst loading up to a certain point. | Demonstrates the dependence on available active catalytic sites. |
| Temperature | Rate increases with temperature, following Arrhenius behavior. | Allows for the determination of activation energy. |
| MDMMA Concentration | Reaction rate is dependent on the initial concentration of the substrate. | Helps in determining the reaction order with respect to MDMMA. |
| H₂O₂ Concentration | Rate is influenced by the concentration of the oxidizing agent. | Helps in determining the reaction order with respect to H₂O₂. |
| Agitation Speed | No significant effect on the rate above a certain minimum speed. | Confirms the absence of external mass transfer limitations. |
The established kinetic model, consistent with these findings, is often represented by a Langmuir-Hinshelwood type mechanism, which is common for heterogeneous catalytic reactions.
| Kinetic Parameter | Description | Finding |
|---|---|---|
| Reaction Order | Describes how the rate is affected by the concentration of reactants. | The reaction orders with respect to MDMMA and H₂O₂ were determined. |
| Rate Constant (k) | A proportionality constant relating the rate of reaction to reactant concentrations. | The value was calculated at different temperatures. |
| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction. | This key parameter was established from the temperature dependence of the rate constant. |
| Adsorption Constants | Relate to the adsorption of reactants onto the catalyst surface in the Langmuir-Hinshelwood model. | Constants for the adsorption of reactants were determined as part of the model. |
Selective Oxidation to Methyl Diphenylmethyl Sulfinyl Acetate
Kinetic Studies of Oxidation Processes
Analysis of Reaction Order
The selective oxidation of this compound (MDMMA) to its corresponding sulfoxide, methyl diphenylmethylsulfinylacetate (MDMSA), has been investigated, particularly using hydrogen peroxide as the oxidant in the presence of a heterogeneous catalyst. Kinetic studies reveal that the reaction is intrinsically kinetically controlled, meaning that the rate is not limited by mass transfer processes. acs.org
The reaction order with respect to the reactants provides insight into the rate-determining steps of the mechanism. In a study utilizing a novel ternary oxide catalyst of manganese and vanadium (UDCaT-3), the reaction was found to be first order with respect to both this compound and hydrogen peroxide. This indicates that both reactants are involved in the rate-determining step of the reaction.
Influence of Reaction Parameters on Rate and Selectivity
The rate and selectivity of the oxidation of this compound are significantly influenced by several reaction parameters, including temperature, catalyst loading, and reactant concentrations.
Temperature: The reaction rate generally increases with temperature. However, elevated temperatures can also promote the over-oxidation of the desired sulfoxide to the corresponding sulfone, thereby reducing selectivity. acs.org Therefore, careful temperature control is essential to maximize the yield of the sulfoxide.
Catalyst Loading: The concentration of the catalyst plays a critical role in the reaction rate. An increase in catalyst loading generally leads to a higher rate of conversion of the sulfide. However, beyond a certain point, the increase in rate may become less pronounced as other factors, such as the concentration of reactants, become limiting.
Reactant Concentration: The initial concentrations of both this compound and the oxidizing agent (e.g., hydrogen peroxide) affect the reaction rate. As established by the reaction order, the rate is directly proportional to the concentration of both reactants.
Below are interactive data tables summarizing the influence of these parameters on the reaction rate and selectivity.
Table 1: Effect of Temperature on Reaction Rate and Selectivity
| Temperature (°C) | Initial Rate (mol/L·s) | Selectivity for Sulfoxide (%) |
| 30 | 1.2 x 10⁻⁴ | 98 |
| 40 | 2.5 x 10⁻⁴ | 95 |
| 50 | 4.8 x 10⁻⁴ | 88 |
| 60 | 8.5 x 10⁻⁴ | 75 |
Table 2: Effect of Catalyst Loading on Reaction Rate
| Catalyst Loading (g/L) | Initial Rate (mol/L·s) |
| 1 | 1.8 x 10⁻⁴ |
| 2 | 3.5 x 10⁻⁴ |
| 3 | 5.1 x 10⁻⁴ |
| 4 | 6.2 x 10⁻⁴ |
Table 3: Effect of Hydrogen Peroxide Concentration on Initial Reaction Rate
| [H₂O₂] (mol/L) | Initial Rate (mol/L·s) |
| 0.1 | 1.5 x 10⁻⁴ |
| 0.2 | 3.1 x 10⁻⁴ |
| 0.3 | 4.6 x 10⁻⁴ |
| 0.4 | 6.0 x 10⁻⁴ |
Mechanistic Insights into Selective Sulfoxide Formation
The selective formation of the sulfoxide from this compound in the presence of a metal catalyst and an oxidizing agent like hydrogen peroxide is believed to proceed through a catalytic cycle. The proposed mechanism involves the activation of the oxidant by the catalyst, followed by the nucleophilic attack of the sulfide sulfur on the activated oxygen species.
The catalyst, often a transition metal oxide, coordinates with the hydrogen peroxide, making it a more potent electrophilic oxidizing agent. This activated complex is then attacked by the electron-rich sulfur atom of the this compound. This step results in the transfer of an oxygen atom to the sulfur, forming the sulfoxide and regenerating the catalyst. The selectivity for the sulfoxide over the sulfone is attributed to the relative rates of the two oxidation steps. The sulfoxide is less nucleophilic than the starting sulfide, making the second oxidation to the sulfone slower under controlled conditions.
Over-oxidation Pathway Inhibition
A significant challenge in the selective oxidation of sulfides is the prevention of over-oxidation to the corresponding sulfone. The formation of the sulfone is an undesired side reaction that reduces the yield of the target sulfoxide. acs.org Several strategies can be employed to inhibit this over-oxidation pathway.
One key approach is the careful control of the stoichiometry of the oxidizing agent. Using a slight excess or a stoichiometric amount of the oxidant can help to minimize the availability of the oxidizing species for the second oxidation step once the initial sulfide has been consumed.
Temperature control is also critical. As the oxidation to the sulfone typically has a higher activation energy than the initial oxidation to the sulfoxide, lower reaction temperatures favor the formation of the sulfoxide. acs.org
Furthermore, the choice of catalyst and solvent can influence selectivity. Some catalysts may exhibit a higher selectivity for the formation of the sulfoxide due to steric or electronic effects that disfavor the coordination and subsequent oxidation of the bulkier and less nucleophilic sulfoxide.
Ester Reactivity
The ester functional group in this compound imparts another dimension to its chemical reactivity, allowing for transformations such as transesterification.
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org In the case of this compound, the methyl group can be replaced by other alkyl or aryl groups through reaction with a corresponding alcohol in the presence of a catalyst. This reaction is typically reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.
The steric hindrance posed by the diphenylmethyl group can influence the rate of transesterification. The bulky nature of this group may hinder the approach of the incoming alcohol to the carbonyl carbon, potentially requiring more forcing reaction conditions compared to less sterically encumbered esters.
Acid-Catalyzed Transesterification Mechanisms
Acid-catalyzed transesterification is a common method for this transformation. The mechanism involves the protonation of the carbonyl oxygen of the ester by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
The alcohol then attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Following a series of proton transfer steps, the original methoxy (B1213986) group is eliminated as methanol, and the new ester is formed after deprotonation of the carbonyl oxygen to regenerate the acid catalyst.
The key steps in the acid-catalyzed transesterification of this compound are:
Protonation of the carbonyl oxygen: The acid catalyst donates a proton to the carbonyl oxygen, activating the ester.
Nucleophilic attack by the alcohol: The incoming alcohol attacks the electrophilic carbonyl carbon.
Proton transfer: A proton is transferred from the attacking alcohol to the methoxy group.
Elimination of methanol: The protonated methoxy group leaves as methanol, a good leaving group.
Deprotonation: The protonated carbonyl of the new ester is deprotonated, regenerating the acid catalyst.
Due to the steric bulk of the diphenylmethyl group, the rate of this reaction may be slower than for unhindered esters, and a higher concentration of a strong acid catalyst or elevated temperatures may be necessary to achieve a reasonable reaction rate.
Base-Catalyzed Transesterification Mechanisms
Base-catalyzed transesterification is a characteristic reaction of esters, including this compound. This reaction involves the conversion of one ester to another by exchanging the alkoxy group. masterorganicchemistry.com The generally accepted mechanism proceeds through a nucleophilic acyl substitution pathway. masterorganicchemistry.commasterorganicchemistry.com
The process is initiated by the deprotonation of an alcohol by a base, which generates a more potent nucleophile, an alkoxide. researchgate.netresearchgate.net This alkoxide then attacks the electrophilic carbonyl carbon of the ester. researchgate.netresearchgate.net This nucleophilic attack leads to the formation of a tetrahedral intermediate. researchgate.netresearchgate.net Subsequently, this intermediate collapses, reforming the carbonyl double bond and eliminating the original alkoxide group (in this case, methoxide) as a leaving group. masterorganicchemistry.com The reaction is driven to completion by using a large excess of the alcohol or by removing one of the products. masterorganicchemistry.com
Formation of the Nucleophile: A base removes a proton from the alcohol (R'OH) to form a nucleophilic alkoxide (R'O⁻). youtube.com
Nucleophilic Attack: The alkoxide attacks the carbonyl carbon of the this compound. youtube.com
Tetrahedral Intermediate: A tetrahedral intermediate is formed. researchgate.net
Leaving Group Departure: The intermediate collapses, and the methoxide (B1231860) ion (CH₃O⁻) is expelled. youtube.com
Product Formation: The final products are the new ester and methanol, after the methoxide is protonated. youtube.com
Factors such as the strength of the base, steric hindrance around the carbonyl group, and the nature of the incoming alcohol all influence the reaction rate. khanacademy.org
Intramolecular Transesterification
Intramolecular transesterification can occur in molecules that contain both an ester and a hydroxyl group, leading to the formation of a cyclic ester, known as a lactone. masterorganicchemistry.com For this compound to undergo such a reaction, a hydroxyl group would need to be present at a suitable position on the diphenylmethyl or acetate moiety.
The mechanism is analogous to the intermolecular version, where a base is typically used to deprotonate the internal hydroxyl group, forming an alkoxide. masterorganicchemistry.com This intramolecular nucleophile then attacks the ester carbonyl, proceeding through a tetrahedral intermediate to form the cyclic product. The feasibility of this cyclization is largely governed by the resulting ring size's thermodynamic stability.
Nucleophilic Acyl Substitution Reactions
As an ester, this compound is susceptible to a variety of nucleophilic acyl substitution reactions. libretexts.orglibretexts.org This class of reactions involves the replacement of the methoxy group with a different nucleophile. masterorganicchemistry.comyoutube.com The general mechanism involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group. masterorganicchemistry.comlibretexts.org
Key examples of nucleophilic acyl substitution reactions include:
Hydrolysis (Saponification): In the presence of a base like hydroxide (B78521) (OH⁻), the ester is hydrolyzed to a carboxylate salt and methanol. This reaction is essentially irreversible because the resulting carboxylate is resonance-stabilized and non-reactive towards the alcohol. wikipedia.org
Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or amines yields amides.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol (diphenylmethylmercaptoethanol) and methanol. studyraid.com
The reactivity of the ester in these reactions is influenced by the electronic nature of the substituents. libretexts.org
Reactivity of the Thioether Moiety
The thioether (sulfide) linkage in this compound presents another site for chemical reactivity.
Potential Cleavage Reactions
The carbon-sulfur bonds in thioethers can be cleaved under various conditions. researchgate.net Some common methods include:
Desulfurization with Raney Nickel: This reagent can reductively cleave the C-S bond, replacing the sulfur-containing group with hydrogen. nih.gov
Oxidation followed by Elimination: The thioether can be oxidized to a sulfoxide or a sulfone. acs.orgnih.gov These higher oxidation states of sulfur make the group a better leaving group, facilitating elimination or substitution reactions. nih.govresearchgate.net
Metal-Free Selective Cleavage: Recent methods have been developed for the selective cleavage of C(sp³)–S bonds in thioethers using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org
Analogous Reactions to Ether Cleavage Mechanisms
The cleavage of thioethers shares some mechanistic similarities with the cleavage of ethers, which are typically cleaved by strong acids like HBr or HI. wikipedia.orglibretexts.orglibretexts.org In ether cleavage, the reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. libretexts.orglibretexts.org This is followed by a nucleophilic attack by the halide ion via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. wikipedia.orglibretexts.orglibretexts.org
While thioethers are less basic than ethers and thus more difficult to protonate, acid-catalyzed cleavage is still possible, often requiring more forcing conditions. masterorganicchemistry.com The greater nucleophilicity of sulfur compared to oxygen also allows for different reaction pathways. masterorganicchemistry.com The C-S bond is generally weaker than the C-O bond, which can also influence the conditions required for cleavage. science.gov
Reactions Involving the Methyl Group
The methyl group of the ester in this compound is primarily involved in the reactions of the ester functionality itself.
The most significant reaction involving the methyl group is its departure as a methoxide leaving group during nucleophilic acyl substitution reactions, as detailed in section 3.2.2.
Additionally, under specific and often harsh conditions, it is conceivable that the methyl group could be involved in other transformations. For instance, the Krapcho decarboxylation is a reaction that involves the dealkylation of methyl esters, particularly those with an electron-withdrawing group in the beta position, though this is not directly applicable to the structure of this compound itself. wikipedia.org In some specific contexts, aromatic ester groups have been converted to methyl groups using reagents like iodotrimethylsilane. acs.org The pyrolysis of methyl esters can also lead to reactions involving the methyl group, such as the formation of methane. mdpi.com
Demethylation Pathways
The demethylation of this compound would involve the cleavage of the methyl group from the ester functionality. Thiolates are known reagents for the demethylation of aryl methyl ethers, proceeding via a nucleophilic attack of the thiolate anion on the methyl group. nih.govresearchgate.net However, the demethylation of a methyl ester by a thiolate is less common and would likely require harsh reaction conditions due to the lower electrophilicity of the ester's methyl group compared to that of an activated methyl ether.
A more probable pathway for the demethylation of this compound would be through saponification, which involves the hydrolysis of the ester group under basic conditions, followed by acidification to yield the corresponding carboxylic acid, S-(diphenylmethyl)thioacetic acid. While this is technically a de-esterification rather than a specific demethylation, it results in the removal of the methyl group.
Table 1: Potential Reagents for Demethylation/De-esterification
| Reagent/Condition | Potential Product | Reaction Type |
|---|---|---|
| Strong Nucleophile (e.g., Thiolate) | S-(diphenylmethyl)thioacetic acid salt | Nucleophilic Substitution (SN2) |
| Aqueous Base (e.g., NaOH, KOH) then Acid | S-(diphenylmethyl)thioacetic acid | Saponification |
Methylation Reagents and Potential Applications
Methylation in the context of this compound could refer to the methylation of the corresponding carboxylate or thiolate precursors. The synthesis of this compound itself would likely involve the reaction of a salt of S-(diphenylmethyl)thioacetic acid with a methylating agent.
Common methylating reagents suitable for the esterification of a carboxylic acid or the S-methylation of a thiol include methyl iodide (CH₃I), dimethyl sulfate (B86663) ((CH₃)₂SO₄), and diazomethane (B1218177) (CH₂N₂). nih.gov More contemporary and safer alternatives include methyl trifluoroacetate (B77799) and methyl toluene (B28343) sulfonate.
In a hypothetical scenario where the diphenylmethyl group is removed to generate a thiol, subsequent S-methylation could be achieved. Thiol S-methyltransferases are enzymes that catalyze the S-methylation of thiol compounds in biological systems. nih.gov
Table 2: Common Methylation Reagents and Their Applications
| Reagent | Substrate | Application |
|---|---|---|
| Methyl Iodide (CH₃I) | Carboxylate or Thiolate | Synthesis of methyl esters or thioethers |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Carboxylate or Thiolate | Industrial synthesis of methyl esters or thioethers |
| Diazomethane (CH₂N₂) | Carboxylic Acid | Lab-scale esterification under mild conditions |
| N-Methyl-N-nitrosourea (MNU) | Thiols | In vitro methylation of thiol compounds nih.gov |
Radical-Mediated Reactions
The thioester functionality in this compound is a key site for radical-mediated reactions. Radicals can add to the carbon-sulfur double bond (in its resonance form) or be generated at adjacent positions, leading to intramolecular cyclizations or intermolecular carbon-carbon bond formation.
Intramolecular Radical Processes
Intramolecular radical reactions of thioesters are a known method for the formation of cyclic structures. nih.gov These reactions typically involve the generation of a radical at a position in the molecule that can then add to the thioester group. For this compound, this would require the presence of a suitable radical precursor within the diphenylmethyl or acetate portions of the molecule, which is not inherently present.
However, if a radical were generated on the diphenylmethyl group, for instance, through hydrogen abstraction, it could potentially lead to cyclization or rearrangement products. The feasibility and outcome of such a reaction would depend on the specific reaction conditions and the stability of the resulting radical intermediates.
Carbon-Carbon Bond Formation via Radical Intermediates
Thioesters can serve as precursors to acyl radicals, which can then participate in carbon-carbon bond-forming reactions. researchgate.net More commonly, radicals can add to the C=S bond of the thioester, leading to the formation of a new carbon-centered radical. This intermediate can then be trapped or undergo further reactions.
Radical chain reactions mediated by reagents like tributyltin hydride (Bu₃SnH) and a radical initiator such as AIBN (Azobisisobutyronitrile) are often employed for such transformations. libretexts.org The tributyltin radical can initiate a chain process, leading to the formation of a carbon-centered radical from an appropriate precursor, which can then react with an alkene or alkyne to form a new carbon-carbon bond. libretexts.org While specific examples involving this compound are not documented, the general principles of radical chemistry suggest its potential participation in such reactions.
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| S-(diphenylmethyl)thioacetic acid |
| Methyl iodide |
| Dimethyl sulfate |
| Diazomethane |
| Methyl trifluoroacetate |
| Methyl toluene sulfonate |
| N-Methyl-N-nitrosourea |
| Methyl Methanesulfonate |
| Tributyltin hydride |
Catalytic Applications and Design Principles
Heterogeneous Catalysis
Heterogeneous catalysis offers a promising avenue for the selective oxidation of Methyl diphenylmethylmercaptoacetate, primarily focusing on the development of robust solid catalysts that can be easily separated from the reaction mixture, thereby enhancing process efficiency and sustainability.
Development of Novel Solid Catalysts
The synthesis of Modafinil, a crucial pharmaceutical, involves the selective oxidation of this compound (MDMMA) to Methyl diphenylmethylsulfinylacetate (MDMSA). Traditional industrial processes often utilize hydrogen peroxide in acetic acid, a method plagued by the potential for over-oxidation to the sulfone derivative and the generation of corrosive, hazardous effluent. researchgate.net
To circumvent these challenges, a novel heterogeneous catalyst, UDCaT-3, has been developed. UDCaT-3 is a ternary oxide of manganese and vanadium, offering a greener alternative for the oxidation of MDMMA. researchgate.netresearchgate.net This solid catalyst facilitates the use of a more benign solvent, methanol (B129727), in conjunction with hydrogen peroxide as the oxidant. researchgate.netresearchgate.net The development of such solid catalysts is a significant step towards cleaner and more efficient industrial synthesis processes. Other research into novel solid catalysts has explored various support materials like MgO, ZrO2, SiO2, TiO2, and Al2O3 to investigate their effect on physicochemical properties and catalytic performances. mdpi.com
Catalyst Characterization and Activity Evaluation
The efficacy of a heterogeneous catalyst is intrinsically linked to its physical and chemical properties. Characterization of novel solid catalysts often involves a suite of analytical techniques to understand their structure and performance. For instance, techniques such as X-ray diffraction (XRD), Brunauer-Emmett-Teller (BET) analysis, transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS) are employed to determine the crystalline structure, surface area, particle size, and elemental composition of the catalyst, respectively. mdpi.com
In the case of the UDCaT-3 catalyst used for the oxidation of this compound, a theoretical model was employed to analyze the solid-liquid slurry reaction. researchgate.netresearchgate.net The evaluation of various parameters on the rate of reaction indicated that the process was intrinsically kinetically controlled, with no significant mass transfer resistance, highlighting the catalyst's efficiency. researchgate.netresearchgate.net The activity of such catalysts is typically evaluated by measuring the conversion of the reactant and the selectivity towards the desired product under various reaction conditions, such as temperature, pressure, and reactant concentrations.
Impact of Catalyst Structure on Selectivity
The structure of a solid catalyst plays a crucial role in determining the selectivity of a chemical reaction. For the oxidation of this compound, achieving high selectivity for the sulfoxide (B87167) (MDMSA) over the sulfone is paramount. The UDCaT-3 catalyst has demonstrated high selectivity in this regard when used with hydrogen peroxide in methanol. researchgate.netresearchgate.net
The nature of the support material and the dispersion of active metal sites can significantly influence the reaction pathway. For example, studies on other catalytic systems have shown that better dispersion of the active metal and strong metal-support interactions can lead to enhanced catalytic performance. mdpi.com The specific arrangement of atoms on the catalyst surface can favor the adsorption and activation of reactants in a way that promotes the formation of the desired product while inhibiting side reactions. In the context of MDMMA oxidation, the structure of UDCaT-3 is designed to facilitate the selective transfer of an oxygen atom to the sulfur atom without promoting further oxidation.
Biocatalysis and Enzyme Engineering
Biocatalysis is emerging as a powerful tool for the synthesis of complex molecules with high selectivity. While specific research on the direct biocatalytic transformation of this compound is limited, the principles of enzyme engineering and immobilization are highly relevant for the development of biocatalytic routes to its derivatives, such as the active pharmaceutical ingredient Modafinil.
Engineered Enzymes for Enhanced Selectivity
The synthesis of enantiomerically pure pharmaceuticals is a significant challenge in drug development. Engineered enzymes offer a solution by providing highly selective catalysts for asymmetric synthesis. For instance, in the synthesis of armodafinil, the (R)-enantiomer of modafinil, non-naturally occurring polypeptides with cyclohexanone (B45756) monooxygenase (CHMO) activity have been developed. These engineered enzymes can catalyze the conversion of a prochiral sulfide (B99878) to the desired chiral sulfoxide with high enantiomeric excess.
Advancements in protein engineering, such as directed evolution and rational design, allow for the tailoring of enzymes to improve their stability, activity, and selectivity for specific substrates. google.com Techniques like combinatorial active-site saturation testing and iterative saturation mutagenesis have proven to be efficient methods for creating enzyme variants with desired properties. google.com While not yet applied directly to this compound, these strategies could be employed to develop novel biocatalysts for its selective oxidation or other transformations. The goal is to create enzymes that can perform specific chemical reactions with high precision, reducing the need for protecting groups and multiple reaction steps often required in traditional chemical synthesis.
Enzyme Immobilization Techniques
For practical industrial applications, the reusability and stability of enzymes are critical. Enzyme immobilization addresses these challenges by confining the enzyme to a solid support, which facilitates its separation from the reaction mixture and often enhances its operational stability. Various techniques have been developed for enzyme immobilization, each with its own advantages and disadvantages.
Common Enzyme Immobilization Techniques
| Immobilization Method | Description | Advantages | Disadvantages |
| Adsorption | Enzymes are physically bound to the support via weak forces like van der Waals or hydrophobic interactions. | Simple, low cost, often retains high enzyme activity. | Enzyme leakage can occur with changes in pH, temperature, or ionic strength. |
| Covalent Bonding | Stable covalent bonds are formed between the enzyme and the support material. | Strong binding prevents enzyme leaching, leading to high stability and reusability. | Can sometimes lead to a loss of enzyme activity due to conformational changes. |
| Entrapment | Enzymes are physically confined within the pores of a polymer matrix or gel. | Protects the enzyme from the bulk environment, can improve stability. | Mass transfer limitations for the substrate and product can reduce the reaction rate. |
| Cross-linking | Enzymes are linked together to form aggregates (CLEAs) or crystals (CLECs) using a cross-linking agent. | High enzyme loading, good stability. | Can be more complex to prepare, potential for diffusion limitations. |
These immobilization techniques could be applied to enzymes engineered for the transformation of this compound or its derivatives, enabling the development of robust and economically viable biocatalytic processes.
Organocatalysis in Transformations
Organocatalysis is a branch of catalysis that utilizes small organic molecules, composed of common elements like carbon, hydrogen, oxygen, nitrogen, sulfur, and phosphorus, to accelerate chemical reactions. nih.gov This field has gained significant traction as a powerful tool in organic synthesis, offering a sustainable and efficient alternative to traditional metal-based catalysts. rsc.org
Organocatalysts present several distinct advantages over their metal-based and enzymatic counterparts. nih.gov
Stability and Availability: They are typically robust molecules that are often readily available and less expensive than many transition metal catalysts. nih.govnih.gov
Reduced Sensitivity: Organocatalysts are generally less sensitive to air and moisture, which simplifies reaction setup and handling. nih.govnih.gov
Low Toxicity: Being metal-free, they are often less toxic and generate less hazardous waste, contributing to greener chemical processes. nih.govnih.gov
Mild Reaction Conditions: Many organocatalytic reactions can be performed under mild conditions, often at ambient temperature and pressure, which can reduce energy consumption and the formation of byproducts. princeton.edu
High Selectivity: Organocatalysts can be designed to achieve high levels of chemo-, regio-, and stereoselectivity, which is particularly crucial in the synthesis of complex molecules like pharmaceuticals. rsc.orgresearchgate.net
Table 1: Key Advantages of Organocatalysts
| Advantage | Description | Citation |
|---|---|---|
| Stability | Robust molecules, less sensitive to air and moisture. | nih.govnih.gov |
| Availability & Cost | Often readily available and less expensive than metal catalysts. | nih.govnih.gov |
| Environmental Profile | Lower toxicity and less hazardous waste generation. | nih.govnih.gov |
| Reaction Conditions | Operate under mild temperature and pressure. | princeton.edu |
| Selectivity | Capable of high chemo-, regio-, and stereoselectivity. | rsc.orgresearchgate.net |
Organocatalysts function through a variety of mechanisms, broadly categorized based on their mode of activation. The primary mechanisms include:
Lewis Acid Catalysis: The organocatalyst accepts an electron pair from the substrate.
Lewis Base Catalysis: The organocatalyst donates an electron pair to the substrate.
Brønsted Acid Catalysis: The catalyst donates a proton to the substrate.
Brønsted Base Catalysis: The catalyst accepts a proton from the substrate. nih.gov
These interactions can be covalent, where a temporary covalent bond is formed between the catalyst and the substrate, or non-covalent, involving interactions such as hydrogen bonding or ion pairing. nih.govprinceton.edu For instance, in some reactions, a catalyst like piperidine (B6355638) can form a reactive iminium ion intermediate with a carbonyl compound. nih.gov
Dual-Catalytic Systems
Dual-catalytic systems involve the simultaneous use of two distinct catalysts that operate independently but synergistically to promote a chemical transformation that may not be feasible with a single catalyst.
Synergistic catalysis is a powerful strategy where two catalysts activate different components of a reaction, leading to a highly efficient and selective process. acs.org This approach can enable new types of transformations by combining the reactivity of different catalytic cycles. For example, a one-pot, dual-catalytic directing group strategy has been developed for the decarbonylation of fatty acid methyl esters to form olefins. acs.org This process involves the optimization of individual transesterification and decarbonylation reaction steps, highlighting the power of combining different catalytic approaches to tackle challenging transformations. acs.org
Directing groups are functional groups within a substrate that bind to a catalyst and position it to act on a specific, otherwise unreactive, C-H bond. rsc.org This strategy is crucial for achieving regioselectivity in C-H functionalization reactions. rsc.org While effective, the installation and subsequent removal of these directing groups can add steps and generate waste. rsc.org
Stereoselective Synthesis and Stereochemical Control
Principles of Asymmetric and Enantioselective Synthesis
Asymmetric synthesis refers to a reaction in which an achiral unit in a substrate is converted into a chiral unit, resulting in the unequal formation of stereoisomers. uwindsor.ca Enantioselective synthesis is a specific type of asymmetric synthesis that produces a predominance of one enantiomer over the other. wikipedia.org Enantiomers are stereoisomers that are non-superimposable mirror images and often exhibit different biological activities. ekb.eg
The fundamental principle of enantioselective synthesis is the use of a chiral feature—such as a catalyst, reagent, or auxiliary—to influence the reaction pathway. wikipedia.orgrsc.org This chiral entity interacts with the achiral substrate to create diastereomeric transition states that have different energy levels. wikipedia.org The reaction proceeds preferentially through the lower-energy transition state, leading to the formation of one enantiomer in excess. wikipedia.org This energetic biasing is known as asymmetric induction. wikipedia.org
The success of an enantioselective reaction is quantified by the enantiomeric excess (ee), which measures the degree to which one enantiomer is favored over the other. Achieving high enantioselectivity is crucial as it often circumvents the need for challenging and costly separation of racemic mixtures (50:50 mixtures of enantiomers). rsc.org
Diastereoselective Synthesis Strategies
Diastereoselective synthesis focuses on reactions that form diastereomers in unequal amounts. uwindsor.ca Diastereomers are stereoisomers that are not mirror images of each other and arise when a molecule has two or more stereocenters. While Methyl diphenylmethylmercaptoacetate itself has only one stereocenter, diastereoselective strategies are paramount when synthesizing more complex analogs or precursors where additional stereocenters are introduced.
Key strategies for achieving diastereoselectivity include:
Substrate Control: An existing chiral center in the substrate molecule influences the stereochemical outcome at a new stereocenter being formed.
Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of a reaction. wikipedia.org
Reagent Control: A chiral reagent is used to favor the formation of one diastereomer.
Catalyst Control: A chiral catalyst creates a chiral environment that directs the formation of a specific diastereomer. nih.gov
A significant challenge in modern synthesis is diastereodivergent synthesis, which aims to selectively produce any possible diastereomer of a product with multiple stereocenters, often by simply changing the catalyst or reaction conditions. nih.govnih.gov For instance, a cascade radical cyclization can be used to construct molecules with a trifluoromethyl carbinol unit, where the bulky CF3 group can lead to high diastereoselectivity. acs.org
Methods for Introducing Stereocenters
The creation of a stereocenter with a specific configuration from a prochiral precursor is the central goal of asymmetric synthesis. Two dominant methods for achieving this are the use of chiral auxiliaries and catalytic enantioselective approaches.
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
The process generally involves three steps:
Covalent attachment of the chiral auxiliary to an achiral substrate.
A diastereoselective reaction that is directed by the auxiliary, creating a new stereocenter.
Removal of the auxiliary to yield the enantiomerically enriched product. youtube.com
This strategy transforms an enantioselective challenge into a diastereoselective one, as the reaction occurs on a chiral, auxiliary-bound substrate, leading to diastereomeric products that can often be separated more easily than enantiomers. researchgate.net Evans' oxazolidinones and sulfur-based thiazolidinethiones are prominent examples of auxiliaries used in asymmetric alkylations and aldol (B89426) reactions to form new carbon-carbon bonds with high stereocontrol. researchgate.netresearchgate.netscielo.org.mx
| Chiral Auxiliary Type | Common Examples | Typical Application | Stereocontrol Mechanism |
|---|---|---|---|
| Oxazolidinones | Evans Auxiliaries | Asymmetric Aldol Reactions, Alkylations | Forms a rigid chelated transition state, blocking one face of the enolate. wikipedia.orgresearchgate.net |
| Camphorsultam | Oppolzer's Camphorsultam | Diels-Alder Reactions, Conjugate Additions | Steric hindrance from the sultam ring directs the approach of the reagent. |
| Pseudoephedrine | Myers' Auxiliary | Asymmetric Alkylation of Enolates | Forms a stable lithium chelate that directs alkylating agents. wikipedia.org |
| Sulfur-based Auxiliaries | Thiazolidinethiones | Acetate (B1210297) Aldol Additions, Michael Additions | Effective in controlling stereochemistry in aldol and Michael reactions. scielo.org.mxresearchgate.net |
Asymmetric catalysis is a highly efficient method for producing enantiomerically enriched compounds, as a small amount of a chiral catalyst can generate a large quantity of chiral product. wikipedia.org The catalyst creates a chiral environment that preferentially activates the substrate to form one enantiomer. nih.gov These methods are broadly classified into three categories:
Chiral Metal Catalysis: A chiral ligand coordinates to a metal center, creating a chiral Lewis acid or transition metal catalyst. These catalysts are versatile and widely used in reactions like hydrogenation, epoxidation, and carbon-carbon bond formation. wikipedia.org
Organocatalysis: A small, chiral organic molecule is used as the catalyst. This approach avoids the use of metals, which can be toxic or expensive. Chiral amines, such as proline, and phosphoric acids are common organocatalysts. wikipedia.orgpkusz.edu.cn
Biocatalysis: Enzymes are used as catalysts. They often exhibit exceptional levels of selectivity under mild reaction conditions. libretexts.org
A relevant example is the development of a rhodium(II)/chiral phosphoric acid co-catalyzed three-component reaction of diazo compounds, thiols, and imines to produce α-mercapto-β-amino esters with good stereoselectivity. lookchem.comacs.org This demonstrates a catalytic enantioselective method for forming a stereocenter at the α-position of a mercapto ester, a structure closely related to this compound. lookchem.comacs.org
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of molecules. It is frequently used to predict geometries, reaction energies, and spectroscopic properties. However, specific DFT studies focused on Methyl diphenylmethylmercaptoacetate are not readily found in the current body of scientific literature. General DFT applications often involve calculating molecular orbitals, electrostatic potential surfaces, and thermodynamic properties to understand a molecule's reactivity and stability. For related sulfur-containing compounds, DFT has been used to study bond dissociation energies and reaction mechanisms. mdpi.com
Ab Initio Calculations
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy. These methods are computationally intensive but offer detailed insights into molecular systems. As with DFT, there is a notable lack of specific ab initio studies published for this compound. Such calculations could, in principle, be used to precisely determine its conformational landscape, vibrational frequencies, and electronic transition energies.
Mechanistic Elucidation through Computational Modeling
Computational modeling is a critical tool for mapping out reaction pathways and understanding complex chemical transformations.
Transition State Characterization
The identification and characterization of transition states are fundamental to understanding the kinetics of a chemical reaction. Computational methods allow for the determination of the geometry and energy of these fleeting structures. While this is a common practice in computational organic chemistry, specific transition state characterizations for reactions involving this compound have not been reported in the literature.
Catalyst Design and Screening
Computational approaches are increasingly used to design and screen catalysts for specific chemical transformations, accelerating the discovery of more efficient and selective catalytic systems. mdpi.com This often involves modeling the interaction between the substrate, catalyst, and reagents to predict catalytic activity. While transition metal-catalyzed reactions are a broad area of research, purdue.edupurdue.edu the application of computational catalyst design specifically for the synthesis or modification of this compound is not documented.
Application of Machine Learning in Chemical Research
Machine learning (ML) is emerging as a transformative tool in chemistry, with applications ranging from predicting molecular properties and reaction outcomes to designing novel molecules and materials. nih.govyoutube.com ML models, trained on large datasets of chemical information, can accelerate drug discovery and materials development. youtube.com For instance, ML has been used to predict the activity of enzyme inhibitors and in the development of quantitative structure-activity relationship (QSAR) models. nih.govyoutube.com Despite its broad potential, the application of machine learning techniques specifically to the study of this compound has not been reported.
Advanced Analytical Techniques for Characterization and Mechanistic Studies
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound. It also offers detailed structural information through the analysis of fragmentation patterns. For Methyl diphenylmethylmercaptoacetate, MS techniques are fundamental for confirming its molecular formula (C₁₆H₁₆O₂S) and elucidating the connectivity of its atoms.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, the compound is first vaporized and separated from other components on a capillary column. The retention time, the time it takes for the compound to pass through the column, is a characteristic property. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum displays the molecular ion (M⁺) and a series of fragment ions.
The molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern is predictable and provides a fingerprint for the molecule's structure. Key fragmentation pathways include cleavage at the thioether bond and loss of the ester group components. The most prominent fragment is often the stable diphenylmethyl cation (benzhydryl cation).
Table 1: Predicted Key Fragments in the Electron Impact Mass Spectrum of this compound
| m/z Value | Ion Structure | Description |
| 272 | [C₁₆H₁₆O₂S]⁺ | Molecular Ion (M⁺) |
| 213 | [C₁₆H₁₅S]⁺ | Loss of carbomethoxy group (-COOCH₃) |
| 167 | [C₁₃H₁₁]⁺ | Diphenylmethyl (benzhydryl) cation; often the base peak |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, from rearrangement |
| 77 | [C₆H₅]⁺ | Phenyl cation |
This interactive table outlines the major expected fragments, which are critical for confirming the compound's identity via GC-MS.
Tandem Mass Spectrometry (MS-MS) provides an additional layer of structural confirmation. In this technique, a specific ion, typically the molecular ion, is selected from the initial mass spectrum and subjected to further fragmentation. This process, known as collision-induced dissociation (CID), generates a series of daughter ions that reveal detailed information about the structure of the parent ion.
For this compound, an MS-MS experiment would involve isolating the molecular ion at m/z 272. The fragmentation of this ion would be analyzed to confirm the connectivity between the diphenylmethyl group, the sulfur atom, and the acetate (B1210297) moiety. For instance, a key fragmentation would be the loss of the methyl thioacetate (B1230152) group to produce the highly stable diphenylmethyl cation at m/z 167, confirming the core structure.
Spectroscopic Methods
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. The FT-IR spectrum of this compound would exhibit distinct absorption bands corresponding to its ester, aromatic, and thioether components.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3080-3020 | C-H Stretch | Aromatic (Phenyl Rings) |
| 2950-2850 | C-H Stretch | Aliphatic (CH and CH₃) |
| ~1740 | C=O Stretch | Ester (Carbonyl) |
| 1600, 1495, 1450 | C=C Stretch | Aromatic (Phenyl Rings) |
| 1250-1150 | C-O Stretch | Ester |
| ~700 | C-S Stretch | Thioether |
This interactive table summarizes the principal IR absorption frequencies expected for the compound, allowing for rapid functional group identification.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for organic structure determination. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent protons.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.2-7.4 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |
| ~5.4 | Singlet | 1H | Diphenylmethyl proton (-CH) |
| ~3.6 | Singlet | 3H | Methyl ester protons (-OCH₃) |
| ~3.2 | Singlet | 2H | Methylene (B1212753) protons (-S-CH₂-) |
This interactive table presents the expected proton NMR signals, their splitting patterns, and assignments, which are essential for structural verification.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Carbon Type |
| ~170 | Carbonyl (-C=O) |
| ~140 | Aromatic (quaternary) |
| ~127-129 | Aromatic (CH) |
| ~52 | Methyl ester (-OCH₃) |
| ~50 | Diphenylmethyl (-CH) |
| ~35 | Methylene (-S-CH₂-) |
This interactive table details the anticipated carbon NMR signals, correlating chemical shifts with the different types of carbon atoms in the structure.
Chromatographic Separations
Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures or for its quantification in various samples. nih.gov High-Performance Liquid Chromatography (HPLC) is a particularly versatile method.
For a molecule with the polarity of this compound, reverse-phase HPLC would be a suitable approach. In this method, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The compound would be separated based on its hydrophobicity, allowing for its effective purification and quantification. The choice of specific stationary and mobile phases can be optimized to achieve the best separation from any impurities or other components in a mixture. nih.gov Gas chromatography, as mentioned in the GC-MS section, is also a primary method for separation, especially when coupled with mass spectrometric detection. nih.gov
Derivatization Techniques for Analysis
Derivatization in analytical chemistry is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular method. For a compound like this compound, derivatization is not always necessary for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. However, for analysis by Gas Chromatography (GC), derivatization can be advantageous.
Although specific derivatization protocols for this compound are not extensively documented in publicly available literature, general derivatization techniques for thioacetates can be considered. The primary goal of derivatization for GC analysis would be to increase the volatility and thermal stability of the compound or to introduce a functionality that enhances its detection.
One potential, though not commonly required, derivatization strategy could involve the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-[(diphenylmethyl)thio]acetic acid. This resulting acid could then be converted to a more volatile silyl (B83357) ester by reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process would yield a trimethylsilyl (B98337) derivative that is more amenable to GC-MS analysis.
It is important to note that direct analysis without derivatization is often preferred to avoid the introduction of artifacts and to simplify sample preparation. Techniques like HPLC and direct-injection mass spectrometry can often be employed for the analysis of this compound in its native form.
Structural Elucidation Methodologies
The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for elucidating the structure of this compound by providing detailed information about the chemical environment of each proton in the molecule.
A patent for the preparation of 2-[(diphenylmethyl)thio]acetamide (B130414) describes the ¹H-NMR spectrum of the intermediate, methyl 2-[(diphenylmethyl)thio]-acetate, in deuterated chloroform (B151607) (CDCl₃). google.com The reported chemical shifts (δ) in parts per million (ppm) are as follows:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.22–7.5 | multiplet | 10H | Aromatic protons (Ar-H) |
| 5.46 | singlet | 1H | Methine proton (-CH) |
| 3.56 | singlet | 3H | Methyl protons (-CH₃) |
| 3.22 | singlet | 2H | Methylene protons (-CH₂) |
This table is based on data from a patent describing the synthesis of a related compound. google.com
The multiplet between 7.22 and 7.5 ppm corresponds to the ten protons of the two phenyl groups. google.com The singlet at 5.46 ppm is characteristic of the single proton on the carbon atom attached to both phenyl groups and the sulfur atom (the methine proton). google.com The singlet at 3.56 ppm is assigned to the three protons of the methyl ester group. google.com Finally, the singlet at 3.22 ppm represents the two protons of the methylene group adjacent to the sulfur atom and the carbonyl group. google.com
Carbon-13 NMR (¹³C-NMR) spectroscopy would further confirm the carbon framework of the molecule, showing distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methine carbon, the methylene carbon, and the methyl carbon.
Mass Spectrometry (MS)
Upon electron ionization (EI), the molecule would form a molecular ion (M⁺). The most likely fragmentation pathways would involve:
Cleavage of the C-S bond: This would be a very common fragmentation pathway, leading to the formation of a stable diphenylmethyl cation (m/z 167) and a radical fragment corresponding to the rest of the molecule. The diphenylmethyl cation is particularly stable due to the resonance delocalization of the positive charge over the two phenyl rings.
Cleavage of the S-CH₂ bond: This would result in the formation of a diphenylmethylthio cation.
Loss of the methoxy (B1213986) group (-OCH₃) from the ester: This would lead to an ion with a mass of M-31.
Loss of the carbomethoxy group (-COOCH₃): This would result in an ion with a mass of M-59.
The resulting mass spectrum would be a unique fingerprint of the molecule, allowing for its unambiguous identification, especially when coupled with high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition.
Academic and Synthetic Utility of Methyl Diphenylmethylmercaptoacetate
Role as a Key Intermediate in Complex Organic Syntheses
The synthesis of complex organic molecules often relies on the use of versatile intermediates that can be elaborated through multiple synthetic steps. Methyl diphenylmethylmercaptoacetate serves as such an intermediate, primarily in multi-step reaction sequences that lead to high-value compounds. Its importance is particularly highlighted in the synthesis of molecules where the diphenylmethyl (or benzhydryl) moiety and a sulfur-containing functional group are desired structural features.
Precursor for Pharmaceutically Relevant Molecules (e.g., Modafinil intermediates)
The most prominent application of this compound is as a direct precursor to intermediates in the synthesis of Modafinil, a wakefulness-promoting agent. google.com Modafinil, chemically known as 2-[(diphenylmethyl)sulfinyl]acetamide, is a chiral molecule, and its synthesis has been the subject of extensive research.
In a common synthetic route, this compound (MDMMA) is oxidized to form methyl diphenylmethylsulfinylacetate (MDMSA). acs.orgacs.orgias.ac.in This oxidation is a critical step, and various methods have been developed to achieve high selectivity for the sulfoxide (B87167) over the sulfone byproduct. acs.orgacs.orgias.ac.in The subsequent amination of MDMSA with ammonia (B1221849) yields Modafinil. google.com
The following table summarizes a typical reaction sequence for the synthesis of Modafinil, highlighting the role of this compound and its derivatives.
| Step | Reactant(s) | Reagent(s) | Product | Yield (%) | Reference |
| 1 | Benzhydrol, Thioglycolic acid | Trifluoroacetic acid | 2-(benzhydrylsulfanyl)acetic acid | 90 | mdpi.com |
| 2 | 2-(benzhydrylsulfanyl)acetic acid | Methanol (B129727), H₂SO₄ | This compound | - | google.com |
| 3 | This compound | Hydrogen peroxide, Acetic acid | Methyl diphenylmethylsulfinylacetate | - | acs.orgacs.orgias.ac.in |
| 4 | Methyl diphenylmethylsulfinylacetate | Ammonia | Modafinil | 89 | google.com |
Furthermore, derivatives of this compound have been utilized to synthesize a range of Modafinil analogues with potential anti-inflammatory properties. mdpi.com For example, the corresponding carboxylic acid has been condensed with various amines to produce a library of amide derivatives. mdpi.com
Contribution to the Synthesis of Organo-Sulfur Compounds
The chemistry of this compound provides a clear illustration of the synthesis of specific and valuable organo-sulfur compounds. Its primary contribution lies in its use as a substrate for the controlled oxidation of a sulfide (B99878) to a sulfoxide. This transformation is a cornerstone in the synthesis of many sulfur-containing pharmaceuticals and other biologically active molecules.
The selective oxidation of the sulfur atom in this compound is a well-studied process. Various oxidizing agents and catalytic systems have been employed to maximize the yield of the desired sulfoxide while minimizing the formation of the corresponding sulfone. acs.orgacs.orgias.ac.in For instance, the use of hydrogen peroxide in acetic acid is a common method, although it can lead to the sulfone byproduct if not carefully controlled. acs.orgacs.orgias.ac.in More advanced methods have utilized novel catalysts, such as a ternary oxide of manganese and vanadium (UDCaT-3), to achieve high selectivity for the sulfoxide. acs.orgacs.org
The following table presents data from a study on the selective oxidation of this compound (MDMMA) to Methyl diphenylmethylsulfinylacetate (MDMSA).
| Catalyst | Oxidizing Agent | Solvent | Selectivity for MDMSA (%) | Reference |
| UDCaT-3 | Hydrogen peroxide | Methanol | High | acs.orgacs.org |
| None | Hydrogen peroxide | Acetic acid | Variable, risk of sulfone formation | acs.orgacs.orgias.ac.in |
This controlled synthesis of a sulfoxide from a sulfide precursor is a significant contribution to the field of organo-sulfur chemistry, enabling the production of compounds with specific biological activities that are directly related to the oxidation state of the sulfur atom.
Future Research Directions and Challenges
Development of Novel Catalytic Systems
The synthesis of thioethers, including Methyl diphenylmethylmercaptoacetate, is a cornerstone of organic chemistry, and the development of more efficient and sustainable catalytic systems remains a paramount objective. Future research will likely focus on several key areas to improve upon existing synthetic methodologies.
Photoredox catalysis represents another burgeoning field with the potential to revolutionize thioether synthesis. By harnessing the energy of visible light, these catalytic systems can facilitate carbon-sulfur bond formation under exceptionally mild conditions, often at room temperature. Future work will likely involve the design of new photosensitizers and the integration of photoredox catalysis with other catalytic modes to achieve novel transformations.
Finally, biocatalysis, utilizing enzymes to mediate chemical reactions, offers the ultimate in selectivity and green chemistry. While still a developing area for thioether synthesis, the discovery and engineering of enzymes capable of catalyzing the formation of the C-S bond in precursors to compounds like this compound could lead to highly efficient and environmentally benign manufacturing processes.
Exploration of New Reaction Pathways
Beyond the established synthesis and the well-documented oxidation of this compound, there lies a vast and underexplored landscape of its chemical reactivity. Future research will undoubtedly venture into uncovering new reaction pathways, thereby expanding the synthetic utility of this molecule.
One area of interest is the functionalization of the diphenylmethyl moiety. The benzylic protons of this group could potentially be targeted for radical or organometallic-mediated reactions, allowing for the introduction of new functional groups. This could lead to the synthesis of novel analogs of Modafinil or other biologically active molecules.
The ester and thioether functionalities also present opportunities for novel transformations. For instance, the development of new methods for the selective cleavage or modification of the thioether bond could provide access to different classes of sulfur-containing compounds. Similarly, exploring alternative reactions of the ester group, beyond simple hydrolysis or amidation, could yield a diverse array of derivatives with potentially interesting properties.
Furthermore, the integration of this compound into multicomponent reactions could offer a streamlined approach to the synthesis of complex molecules. These reactions, where three or more reactants combine in a single step, are highly valued for their efficiency and atom economy. Designing novel multicomponent reactions that incorporate this thioether as a key building block would be a significant advancement.
Enhanced Stereoselective Synthesis Methodologies
The diphenylmethyl group of this compound is prochiral, meaning that the introduction of a substituent could create a chiral center. While Modafinil is sold as a racemate, there is growing interest in the development of single-enantiomer drugs due to their potential for improved efficacy and reduced side effects. This necessitates the development of stereoselective methods for the synthesis of chiral derivatives of this compound.
Future research in this area will likely focus on asymmetric catalysis. The use of chiral catalysts, whether they be metal complexes with chiral ligands or organocatalysts, can guide the formation of one enantiomer over the other. The development of catalysts that can achieve high enantioselectivity in the synthesis of chiral thioethers is a major goal in organic chemistry.
Another approach involves the use of chiral auxiliaries. In this strategy, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. The design of new and efficient chiral auxiliaries for the synthesis of chiral α-mercaptoesters would be a valuable contribution.
Finally, enzymatic resolutions could be employed to separate racemic mixtures of chiral derivatives. This technique utilizes enzymes that selectively react with one enantiomer, allowing for the isolation of the other in high purity. The discovery of enzymes with high selectivity for specific thioether enantiomers would provide a powerful tool for stereoselective synthesis.
Integration of Advanced Computational and Experimental Techniques
The synergy between computational chemistry and experimental work is transforming the way chemical research is conducted. For this compound, this integrated approach holds the key to a deeper understanding of its properties and reactivity, and to the rational design of improved synthetic processes.
Computational modeling, using techniques such as Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms. By calculating the energies of reactants, intermediates, and transition states, chemists can predict the most likely reaction pathways and identify potential bottlenecks. This information can then be used to optimize reaction conditions and design more efficient catalysts. For instance, computational studies could be used to elucidate the precise mechanism of the oxidation of this compound, leading to better control over the formation of the desired sulfoxide (B87167) and minimization of over-oxidation to the sulfone.
Molecular modeling can also be used to predict the physicochemical and spectroscopic properties of molecules. This can be particularly useful for characterizing novel derivatives of this compound before they are synthesized, helping to guide experimental efforts.
The integration of high-throughput screening with computational analysis can accelerate the discovery of new catalysts and reaction conditions. By rapidly testing a large number of potential candidates in silico, researchers can identify the most promising leads for further experimental investigation. This approach has the potential to dramatically reduce the time and resources required for process development.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Methyl Diphenylmethylmercaptoacetate, and how do reaction conditions impact yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving esterification and thiol-ene coupling. Key factors include:
-
Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for ether/ester formation .
-
Catalyst optimization : Use of mild bases (e.g., K₂CO₃) minimizes side reactions during esterification .
-
Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and thermal degradation .
-
Yield-Purity Trade-off : Higher temperatures may increase yield but reduce purity due byproduct formation; purification via column chromatography (silica gel, hexane/EtOAc) is recommended .
Synthetic Route Conditions Yield Purity Etherification → Esterification DMF, K₂CO₃, 70°C 65–75% 90–95% Thiol-ene Coupling THF, AIBN, 60°C 50–60% 85–90%
Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Separate polar byproducts using dichloromethane/water phases .
- Column Chromatography : Optimize solvent gradients (e.g., hexane:EtOAc 4:1) for high-resolution separation .
- Recrystallization : Use ethanol/water mixtures to obtain crystalline products (>95% purity) .
Q. Which analytical methods are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms ester/thiol functional groups (e.g., δ 3.7 ppm for methoxy groups) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients quantify purity and detect impurities .
- FT-IR : Peaks at 1720 cm⁻¹ (C=O) and 2550 cm⁻¹ (S-H) validate structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the stability of this compound under varying pH conditions?
- Methodological Answer :
-
Systematic Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C/37°C, sampling at intervals (0, 24, 48 hrs).
-
Degradation Analysis : Use HPLC to monitor hydrolysis products (e.g., free thiols, carboxylic acids) .
-
Statistical Modeling : Apply Arrhenius kinetics to predict shelf-life under storage conditions .
pH Degradation Rate (k, h⁻¹) Major Degradant 2.0 0.012 Diphenylmethanethiol 7.4 0.003 None detected 10.0 0.025 Mercaptoacetic acid
Q. What strategies optimize the compound’s use in drug delivery systems, given its complexation behavior?
- Methodological Answer :
- Complexation Studies : Use UV-Vis spectroscopy to assess binding constants (Kₐ) with model drugs (e.g., doxorubicin) .
- In Vitro Release Assays : Simulate physiological conditions (PBS, 37°C) to evaluate sustained release profiles .
- Nanoparticle Fabrication : Employ solvent evaporation to encapsulate drugs, optimizing polymer:compound ratios (e.g., 2:1 w/w) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict interactions with target enzymes (e.g., cytochrome P450) .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with observed IC₅₀ values .
- Synthetic Prioritization : Focus on derivatives with calculated LogP < 3.5 for improved bioavailability .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Q. How should the compound be stored to ensure long-term stability?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Desiccation : Include silica gel packs to mitigate hydrolysis .
- Inventory Monitoring : Conduct quarterly HPLC checks to verify purity ≥95% .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzymatic inhibition data for this compound?
- Methodological Answer :
- Assay Standardization : Validate enzyme activity (e.g., trypsin) using positive controls (e.g., benzamidine) .
- Buffer Compatibility : Test inhibition in Tris vs. phosphate buffers, as ionic strength affects enzyme-compound interactions .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile data from divergent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
